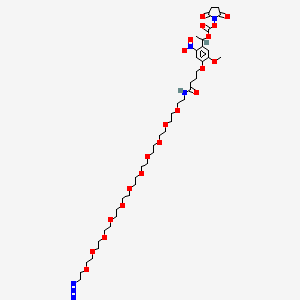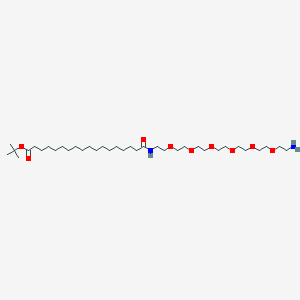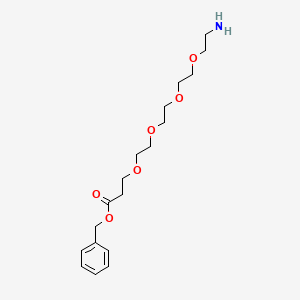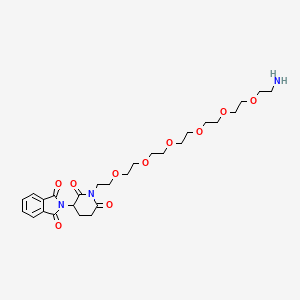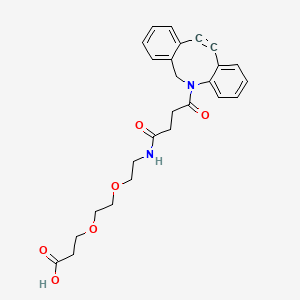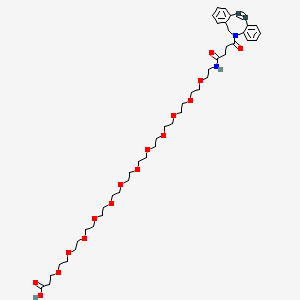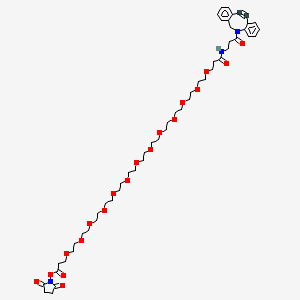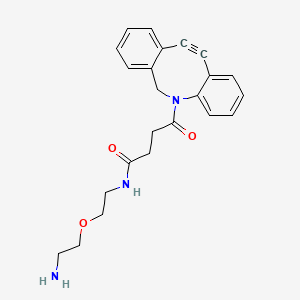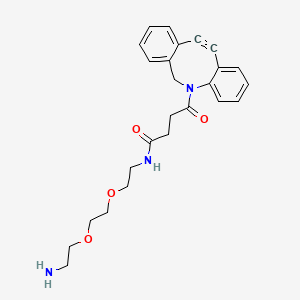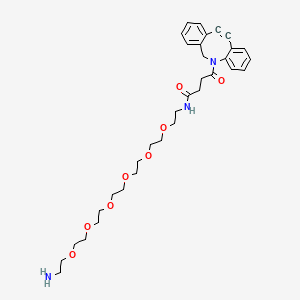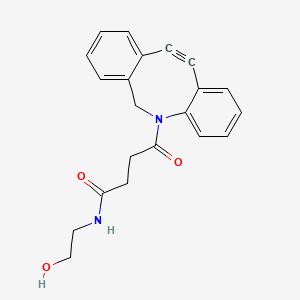
DBCO-C2-alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBCO-C2-alcohol, also known as dibenzocyclooctyne-C2-alcohol, is a chemical compound that combines a dibenzocyclooctyne moiety with a terminal primary hydroxyl group. This compound is particularly notable for its use in copper-free Click Chemistry reactions, where the dibenzocyclooctyne group reacts with azides to form stable triazole compounds. The hydroxyl group can further react with various functional groups, making this compound a versatile reagent in chemical synthesis and bioconjugation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-C2-alcohol typically involves the reaction of dibenzocyclooctyne with a short-chain alcohol. The reaction conditions often include the use of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography. The final product is stored under inert gas conditions at low temperatures to prevent degradation .
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halides or esters .
Aplicaciones Científicas De Investigación
DBCO-C2-alcohol is widely used in various scientific research fields:
Chemistry: It is used in Click Chemistry for the synthesis of complex molecules and materials.
Biology: The compound is employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: It is used in drug delivery systems and diagnostic imaging due to its ability to form stable conjugates with biomolecules.
Industry: this compound is used in the production of polymers and other advanced materials .
Mecanismo De Acción
The primary mechanism of action of DBCO-C2-alcohol involves its participation in copper-free Click Chemistry reactions. The dibenzocyclooctyne moiety reacts with azides to form stable triazole compounds. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for in vivo and in vitro applications. The hydroxyl group allows for further chemical modifications, enabling the compound to be used in a wide range of applications .
Comparación Con Compuestos Similares
DBCO-PEG4-NH-Boc: Contains a polyethylene glycol linker and a tert-butoxycarbonyl-protected amine group.
Methyltetrazine DBCO: Combines a methyltetrazine moiety with dibenzocyclooctyne.
Sulfo DBCO-amine: Features a sulfonated dibenzocyclooctyne group with an amine functionality.
Uniqueness: DBCO-C2-alcohol is unique due to its combination of a dibenzocyclooctyne moiety and a terminal primary hydroxyl group. This allows it to participate in copper-free Click Chemistry reactions while also enabling further chemical modifications through the hydroxyl group. This dual functionality makes it a versatile reagent in various scientific and industrial applications .
Propiedades
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-(2-hydroxyethyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-14-13-22-20(25)11-12-21(26)23-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-19(17)23/h1-8,24H,11-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIDEKJZCAKKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
